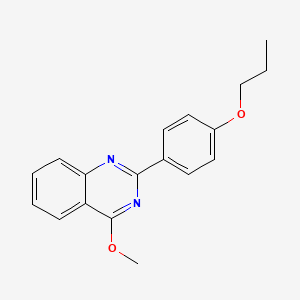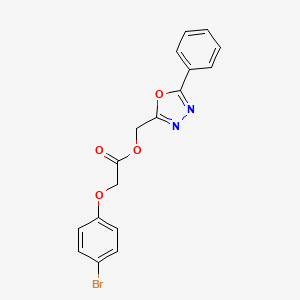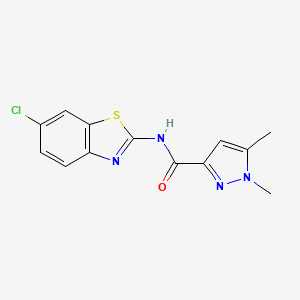
4-Methoxy-2-(4-propoxyphenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-(4-propoxyphenyl)quinazoline is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Process : Various derivatives of 4-methoxyquinazoline compounds have been synthesized, showing a range of yields and structural characterizations through IR, NMR, MS, and elemental analysis techniques (Yan, Huang, & Zhang, 2013).
Characterization of Derivatives : Detailed structural characterization of quinazoline derivatives, including 4-methoxy variants, has been conducted, providing insights into their molecular configurations and potential applications (Smith, El‐Hiti, & Hegazy, 2005).
Biological and Pharmacological Activities
Antitumor Activity : Certain 4-methoxyquinazoline derivatives have shown promising antitumor activity in vitro, particularly against specific cell lines, suggesting their potential in cancer research (Ouyang, 2012).
Cytotoxic and Antimicrobial Effects : Novel 4-methoxyquinazoline compounds have been synthesized and tested for their in vitro cytotoxicity, with some showing significant anticancer properties. Additionally, some derivatives exhibit antimicrobial activities (Dave, Gopkumar, Arvind, & Sridevi, 2012).
Antioxidant Properties : Research into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, including those with methoxy groups, has highlighted the potential for these compounds in oxidative stress-related therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Chemical Modification and Optimization
Chemical Modification : Studies have focused on the lithiation and side-chain substitution of methoxyquinazolines, which is crucial for creating a variety of derivatives with different properties and potential applications (Smith, El‐Hiti, & Hegazy, 2005).
Molecular Docking Studies : Molecular docking studies of quinazoline derivatives, including those with methoxy groups, have been conducted to understand their interactions with biological targets, which is vital for drug design and discovery (Altamimi et al., 2021).
Eigenschaften
Produktname |
4-Methoxy-2-(4-propoxyphenyl)quinazoline |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4-methoxy-2-(4-propoxyphenyl)quinazoline |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-22-14-10-8-13(9-11-14)17-19-16-7-5-4-6-15(16)18(20-17)21-2/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
YWKHKRITRQRVIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)
![2-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]imino-1-(2-methylpropyl)-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225097.png)

![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)
![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)
![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![2-(4-Chlorophenyl)-5-[2-(2-pyridinyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1225109.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)

![2-Methoxy-4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B1225115.png)
![2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole](/img/structure/B1225117.png)
![2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B1225118.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide](/img/structure/B1225121.png)